molecular formula C14H9F3O5 B3059571 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one CAS No. 76301-24-1

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one

Cat. No.: B3059571
CAS No.: 76301-24-1
M. Wt: 314.21 g/mol
InChI Key: NSYPJSPCYBZGJP-UHFFFAOYSA-N
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Description

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one is a synthetic organic compound with the molecular formula C14H9F3O5. It is known for its unique chemical structure, which includes a furochromenone core substituted with methoxy and trifluoromethyl groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with 7-hydroxy-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one.

    Reaction Conditions: The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Reduced furochromenone derivatives.

    Substitution: Amino or thio-substituted furochromenone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isopimpinellin: A furanocoumarin with similar structural features but lacking the trifluoromethyl group.

    Psoralen: Another furanocoumarin known for its phototoxic properties.

Uniqueness

4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4,9-dimethoxy-7-(trifluoromethyl)furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O5/c1-19-10-6-3-4-21-11(6)13(20-2)12-9(10)7(18)5-8(22-12)14(15,16)17/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYPJSPCYBZGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355417
Record name 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76301-24-1
Record name 4,9-dimethoxy-7-(trifluoromethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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